molecular formula C13H10ClNO2 B2552616 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid CAS No. 854860-15-4

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid

Cat. No. B2552616
M. Wt: 247.68
InChI Key: NQFVACCQTKXGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a compound that is structurally related to a class of quinolone derivatives, which are known for their antibacterial properties. The compound is characterized by the presence of a cyclopropyl group and a chlorine atom as part of its quinoline core. Although the provided papers do not directly discuss 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid, they do provide insights into similar compounds, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions including acyl-chlorination, condensation, decarboxylation, esterification, and cyclization processes. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate was achieved through such a sequence of reactions starting from 3-methoxyl-2,4,5-trifluorobenzoic acid with an overall yield of 48% . This suggests that the synthesis of 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid could potentially follow a similar pathway, with appropriate modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a cyclopropyl group and a chlorine atom is likely to influence the compound's binding affinity to bacterial enzymes such as DNA topoisomerase IV, as seen in compounds with similar structures . The stereochemistry of these compounds can be determined using spectroscopic methods such as NMR, as demonstrated in the study of Reissert compounds .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions that are essential for their biological activity. For example, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the coupling of an acid with various amines to yield compounds with antimycobacterial activity . This indicates that 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid could also be amenable to similar reactions to create derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as melting and dissociation properties, are important for their pharmaceutical applications. The study of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride provided insights into its physicochemical properties, which are significant for the crystallization and purification processes . These findings can be extrapolated to understand the properties of 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid, which may have similar solubility and stability characteristics.

Scientific Research Applications

Antimalarial and Antimicrobial Applications

Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Beyond malaria, research has expanded into their potential application in managing various infectious and non-infectious diseases due to their biochemical properties. Efforts to repurpose these compounds for diseases like cancer have been highlighted, suggesting a broad therapeutic potential beyond their initial use. The exploration of racemic chloroquine and its enantiomers indicates a promising avenue for discovering additional benefits across various diseases, emphasizing the need for further evaluation of antimalarials and structural analogs in clinical use (Njaria et al., 2015).

Antioxidant Properties

Chlorogenic acid, while not a direct derivative, shares functional relevance in terms of bioactivity, particularly in its role as an antioxidant. It demonstrates potential in treating metabolic syndrome and associated disorders due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound's broad spectrum of health-promoting properties underlines the importance of dietary polyphenols and their derivatives in managing complex health issues (Santana-Gálvez et al., 2017).

Role in Cancer Therapy

The repurposing of chloroquine-containing compounds for cancer therapy has been of significant interest. Linking the mode of action of these antimalarials with cancer cell proliferation signaling pathways could facilitate the development of new treatments that use these compounds as synergistic partners in anticancer combination chemotherapy. This approach highlights the potential of quinoline derivatives in contributing to more effective cancer treatment strategies, illustrating the importance of understanding their biochemical mechanisms (Njaria et al., 2015).

Antimicrobial and Enzymatic Applications

Research into the enzymatic degradation of organic pollutants presents another area where quinoline derivatives and related compounds could have implications. The use of enzymes in the presence of redox mediators to enhance the efficiency of degrading recalcitrant compounds indicates a potential environmental application for these chemicals. This enzymatic approach suggests an innovative way to address pollution, particularly in treating wastewater and industrial effluents, highlighting the versatility of these compounds in environmental science (Husain & Husain, 2007).

properties

IUPAC Name

6-chloro-2-cyclopropylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVACCQTKXGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyclopropylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.